1,1-Dichloropent-1-en-3-one

描述

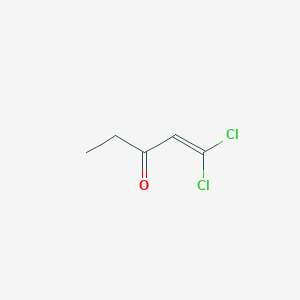

1,1-Dichloropent-1-en-3-one is a hypothetical chlorinated α,β-unsaturated ketone with the molecular formula C₅H₆Cl₂O (inferred from structural analogs). While direct data on this compound are absent in the provided evidence, its structure can be extrapolated from related chlorinated pentenones, such as 5-chloropent-1-en-3-one (C₅H₇ClO; CAS 20757-87-3) and (E)-1-chloropent-1-en-3-one (C₅H₇ClO; CID 6446068) . The compound would feature a ketone group at position 3, a double bond at position 1, and two chlorine atoms at the terminal carbon (position 1).

属性

CAS 编号 |

39580-00-2 |

|---|---|

分子式 |

C5H6Cl2O |

分子量 |

153.00 g/mol |

IUPAC 名称 |

1,1-dichloropent-1-en-3-one |

InChI |

InChI=1S/C5H6Cl2O/c1-2-4(8)3-5(6)7/h3H,2H2,1H3 |

InChI 键 |

MKYXEMPAKPNLRH-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)C=C(Cl)Cl |

产品来源 |

United States |

准备方法

The synthesis of 1,1-Dichloropent-1-en-3-one typically involves the chlorination of pent-1-en-3-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. The specific reaction conditions, such as temperature and solvent, are optimized to achieve the best results .

化学反应分析

1,1-Dichloropent-1-en-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

科学研究应用

1,1-Dichloropent-1-en-3-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

作用机制

The mechanism of action of 1,1-Dichloropent-1-en-3-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms may also participate in halogen bonding, influencing the compound’s reactivity and interactions. These interactions can modulate various biochemical pathways, leading to the observed effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following comparisons are based on analogs from the provided evidence:

5-Chloropent-1-en-3-one (C₅H₇ClO)

- Structure : Chlorine at position 5, ketone at position 3, and a terminal double bond .

- Molecular Mass : 118.56 g/mol .

- Reactivity : The α,β-unsaturated ketone structure suggests susceptibility to nucleophilic attacks (e.g., Michael additions) and electrophilic substitutions.

- Applications: No specific industrial uses are cited, but similar chlorinated ketones are intermediates in organic synthesis.

(E)-1-Chloropent-1-en-3-one (C₅H₇ClO)

- Structure : Chlorine at position 1 (double bond terminus) and ketone at position 3 .

- Stereochemistry : The E-isomer (trans configuration) is stabilized by steric and electronic effects .

- Collision Cross-Section : Computational models predict distinct collision profiles due to its planar geometry, influencing mass spectrometry identification .

1,3-Dichloropropene (C₃H₄Cl₂)

- Structure : Dichlorinated alkene used as a soil fumigant .

- Toxicity: Classified as a probable carcinogen (EPA) due to metabolic release of reactive intermediates (e.g., epoxides) .

- Regulatory Status: Subject to EU risk assessments under Regulation (EC) No. 1107/2009 .

1,1-Dichloroethene (C₂H₂Cl₂)

- Structure : Dichlorinated alkene with high volatility .

- Toxicity : Linked to hepatotoxicity and neurotoxicity in animal studies; EPA risk evaluations highlight environmental persistence .

- Environmental Impact : Detected in groundwater near industrial sites, with a half-life of 6–12 months in aerobic conditions .

Data Table: Key Properties of Compared Compounds

Research Findings and Critical Analysis

- Reactivity Trends: Chlorine position significantly impacts reactivity. Terminal dichlorination (as in 1,1-dichloroethene) increases electrophilicity and environmental persistence compared to mono-chlorinated analogs .

- Toxicological Gaps: While 1,3-dichloropropene and 1,1-dichloroethene have extensive toxicity profiles, data on dichlorinated pentenones are absent in the evidence, necessitating further study .

- Environmental Behavior : Chlorinated alkenes with lower molecular weights (e.g., 1,1-dichloroethene) exhibit higher volatility and groundwater contamination risks compared to heavier ketones like 5-chloropent-1-en-3-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。